molecular formula C24H25FN2O3S B4107914 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B4107914
M. Wt: 440.5 g/mol
InChI Key: SHWUSHWEBRRDGW-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with the molecular formula C25H27FN2O3S This compound is characterized by the presence of a fluorobenzyl group, a mesityl group, and a phenylsulfonyl group attached to a glycinamide backbone

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-17-13-18(2)24(19(3)14-17)26-23(28)16-27(15-20-9-11-21(25)12-10-20)31(29,30)22-7-5-4-6-8-22/h4-14H,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWUSHWEBRRDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with ammonia or an amine under controlled conditions.

    Introduction of the Fluorobenzyl Group: The glycinamide is then reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the fluorobenzyl group.

    Attachment of the Mesityl Group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction using mesitylene and a suitable catalyst like aluminum chloride.

    Addition of the Phenylsulfonyl Group: Finally, the phenylsulfonyl group is added via a sulfonylation reaction using phenylsulfonyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorobenzyl group can be replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, ammonia, ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects

Comparison with Similar Compounds

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide can be compared with other similar compounds, such as:

    N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Similar in structure but lacks the mesityl group, which may affect its reactivity and biological activity.

    N~2~-(4-fluorobenzyl)-N~1~-naphthyl-N~2~-(phenylsulfonyl)glycinamide: Contains a naphthyl group instead of a mesityl group, leading to different chemical and biological properties.

    N~2~-(4-fluorobenzyl)-N-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide: Incorporates a furylmethyl group, which may influence its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, providing distinct chemical and biological properties that make it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4,6-trimethylphenyl)acetamide

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